

Application Notes and Protocols for Western Blot Analysis of mGluR2 Downstream Targets

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Compound of Interest

Compound Name: *mGluR2 antagonist 1*

Cat. No.: *B2820971*

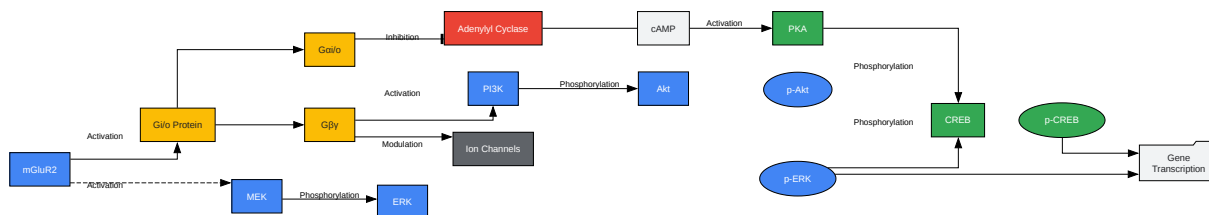
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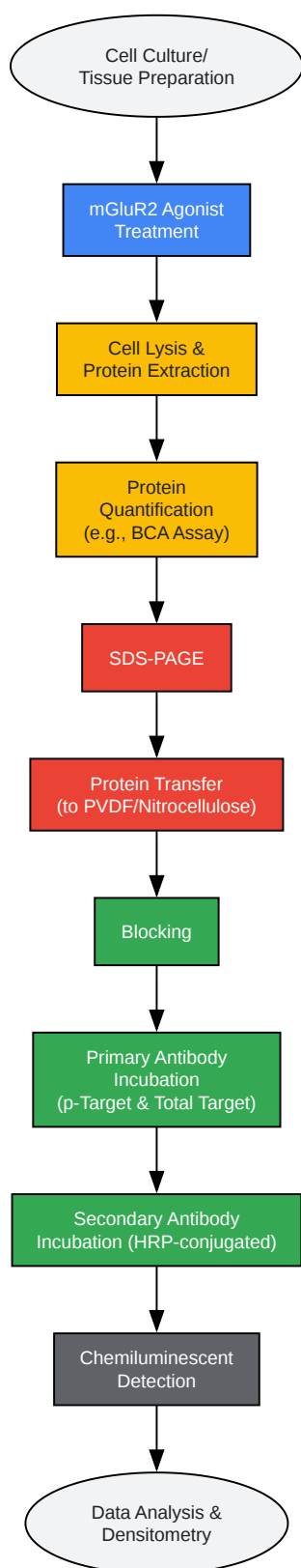
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of downstream signaling targets of the metabotropic glutamate receptor 2 (mGluR2) using Western blotting. Activation of mGluR2, a Gi/o-coupled G protein-coupled receptor (GPCR), triggers a cascade of intracellular events that can be quantitatively assessed by monitoring the phosphorylation state of key signaling proteins. This document outlines the protocols for the detection of phosphorylated Extracellular signal-Regulated Kinase (p-ERK), phosphorylated Protein Kinase B (p-Akt), and phosphorylated cAMP Response Element-Binding protein (p-CREB), as well as the measurement of cyclic Adenosine Monophosphate (cAMP) levels.

mGluR2 Signaling Pathways

Activation of mGluR2 primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, mGluR2 activation can stimulate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. The liberated G $\beta\gamma$ subunits following G-protein activation can also modulate the activity of various ion channels and effector enzymes.





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